4-Epiisoinuviscolide
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Overview
Description
4-Epi-isoinuviscolide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes a gamma-lactone ring and multiple chiral centers. It has been isolated from various plant species, particularly those belonging to the Asteraceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-epi-isoinuviscolide typically involves the extraction from natural sources such as Dittrichia graveolens. The process includes several steps of chromatographic separation and purification to isolate the compound in its pure form . The stereochemical structure is elucidated using various spectroscopic methods, including UV, IR, 1H-, 13C-NMR, and mass spectrometry .
Industrial Production Methods
Most of the available compound is obtained through extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
4-Epi-isoinuviscolide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
4-Epi-isoinuviscolide has been studied for its various biological activities, including:
Mechanism of Action
The mechanism of action of 4-epi-isoinuviscolide involves its interaction with various molecular targets and pathways. It has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, leading to cell death in cancer cells. Additionally, it can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 4-epi-isoinuviscolide include:
- 8-epi-helenalin
- Bigelovin
- 2a-hydroxy-2R-xanthalongin
- Granilin
- 3-epi-isotelekin
Uniqueness
What sets 4-epi-isoinuviscolide apart from these similar compounds is its unique combination of biological activities and its specific structural features, such as the gamma-lactone ring and multiple chiral centers. These characteristics contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
8-hydroxy-5,8-dimethyl-1-methylidene-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h6,10-13,17H,2,4-5,7H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMKESKZWHNIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC3C1CCC3(C)O)C(=C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | 4-Epiisoinuviscolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C |
Source
|
Record name | 4-Epiisoinuviscolide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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